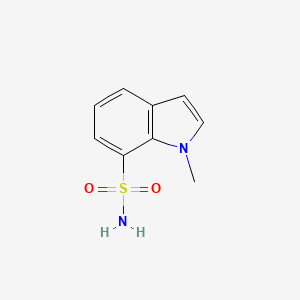
Acide 1-méthyl-1H-indole-7-sulfonique amide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, such as MISA, often starts with 1H-indole-2-carboxylic acid . The structure of the synthesized compounds is usually confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The molecular structure of MISA is based on the indole structure, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . The sulfonamide group is attached to the 7th position of the indole ring.Applications De Recherche Scientifique
Agent Antimicrobien
L'acide 1-méthylindole-7-sulfonique amide a été synthétisé et évalué pour ses propriétés antimicrobiennes. Il a montré une activité contre un éventail de bactéries, y compris les bactéries Gram-positives comme Staphylococcus aureus et Bacillus megaterium, ainsi que les bactéries Gram-négatives comme Klebsiella pneumoniae . La capacité de ce composé à lutter contre les infections microbiennes en fait un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens, en particulier face à la résistance croissante aux antimicrobiens.
Recherche sur le Cancer
Les dérivés de l'indole, y compris l'acide 1-méthylindole-7-sulfonique amide, gagnent en importance dans la recherche sur le cancer en raison de leurs activités physiologiques. Ils ont été étudiés pour leur potentiel à traiter différents types de cellules cancéreuses, en raison de leur capacité à interférer avec la biologie cellulaire et à présenter des effets cytotoxiques .
Activité Anti-tuberculeuse
Le composé s'est montré prometteur dans le traitement de la tuberculose. Son activité anti-tuberculeuse est significative étant donné le besoin de nouveaux agents thérapeutiques dans la lutte contre les souches résistantes aux médicaments de Mycobacterium tuberculosis .
Applications Antivirales
La recherche a indiqué que les dérivés de l'indole peuvent avoir des propriétés antivirales. L'acide 1-méthylindole-7-sulfonique amide peut contribuer au développement de nouveaux médicaments antiviraux qui pourraient être efficaces contre une variété d'infections virales .
Propriétés Anti-inflammatoires
Les activités anti-inflammatoires des dérivés de l'indole les rendent utiles dans le développement de traitements pour les maladies inflammatoires. L'acide 1-méthylindole-7-sulfonique amide pourrait être utilisé pour créer des médicaments qui réduisent l'inflammation et les symptômes associés .
Inhibition Enzymatiques
Ce composé a été étudié pour son rôle en tant qu'inhibiteur enzymatique. En inhibant des enzymes spécifiques, il peut être utilisé pour réguler les voies biologiques qui sont cruciales dans diverses maladies, y compris les troubles métaboliques .
Potentiel Antimalarique
Compte tenu du défi permanent du paludisme et de la résistance aux traitements actuels, l'activité antimalarique potentielle de l'acide 1-méthylindole-7-sulfonique amide est en cours d'investigation. Cela pourrait conduire au développement de nouveaux médicaments antimalariques .
Agents Antileishmaniens
La leishmaniose est une maladie causée par des parasites, et les dérivés de l'indole comme l'acide 1-méthylindole-7-sulfonique amide sont étudiés pour leurs propriétés antileishmaniennes. Cela pourrait ouvrir de nouvelles voies pour traiter cette maladie tropicale négligée .
Orientations Futures
Mécanisme D'action
Target of Action
1-Methyl-1H-indole-7-sulfonic acid amide, also known as 1-methylindole-7-sulfonamide, is a sulfonamide-based indole derivative . The primary targets of this compound are various types of bacteria, including Gram-positive Staphylococcus aureus, Bacillus megaterium, and Gram-negative Klebsiella pneumonia . These bacteria play a significant role in causing various infections in humans and animals .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects various biochemical pathways within the bacterial cells, leading to their death .
Pharmacokinetics
Like other sulfonamide-based compounds, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the compound’s bioavailability, efficacy, and safety .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to the death of the bacteria . This makes it a potentially effective antimicrobial agent . Among all tested compounds, it showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .
Action Environment
The action of 1-Methyl-1H-indole-7-sulfonic acid amide can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-indole-7-sulfonic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Methyl-1H-indole-7-sulfonic acid amide, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of the cells. Additionally, this compound may bind to specific receptors or proteins, modulating their activity and influencing cellular processes.
Cellular Effects
1-Methyl-1H-indole-7-sulfonic acid amide exerts various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and inflammation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indole-7-sulfonic acid amide involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, 1-Methyl-1H-indole-7-sulfonic acid amide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indole-7-sulfonic acid amide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to 1-Methyl-1H-indole-7-sulfonic acid amide may result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indole-7-sulfonic acid amide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
1-Methyl-1H-indole-7-sulfonic acid amide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are responsible for the oxidation of this compound, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-Methyl-1H-indole-7-sulfonic acid amide, affecting its therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indole-7-sulfonic acid amide within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within the cells . The localization and accumulation of 1-Methyl-1H-indole-7-sulfonic acid amide in specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indole-7-sulfonic acid amide plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cells through targeting signals or post-translational modifications . The localization of 1-Methyl-1H-indole-7-sulfonic acid amide in specific subcellular regions can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
1-methylindole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-6-5-7-3-2-4-8(9(7)11)14(10,12)13/h2-6H,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLDNQZEOSZNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



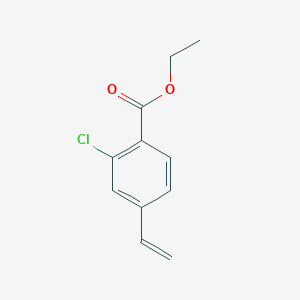

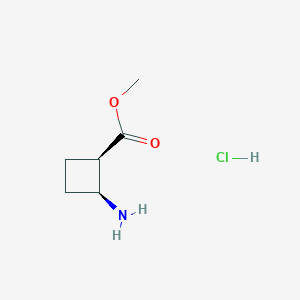
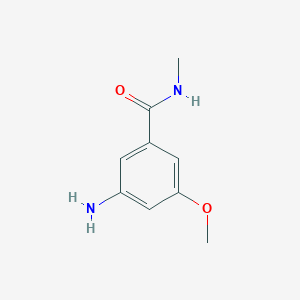
![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)
![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)
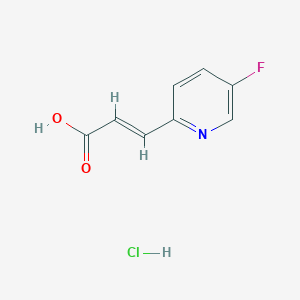
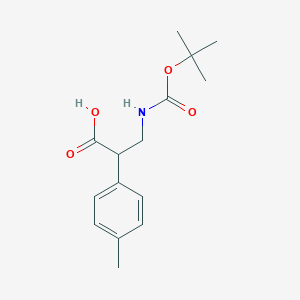

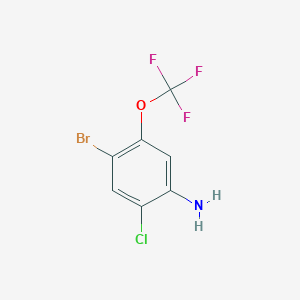


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)
